5-Methylorotic acid (5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is a pyrimidine derivative and an analog of orotic acid, a key intermediate in pyrimidine biosynthesis. [, ] Its structural similarity to naturally occurring pyrimidines makes it a valuable tool in various biochemical and photochemical studies.
5-Methylorotic acid is a pyrimidine derivative that plays a significant role in various biological processes. It is classified as an orotic acid derivative and is involved in nucleotide metabolism. The compound has garnered interest due to its potential applications in biochemistry and pharmacology.
5-Methylorotic acid can be synthesized from orotic acid through various chemical reactions. It is also found in certain biological systems, where it may serve as a metabolic intermediate.
5-Methylorotic acid is classified under the category of organic compounds known as pyrimidines, which are characterized by their six-membered heterocyclic structure containing nitrogen atoms.
The synthesis of 5-Methylorotic acid typically involves a multi-step process starting from orotic acid. One common method includes the methylation of orotic acid using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Technical Details:
The molecular structure of 5-Methylorotic acid can be represented by its chemical formula, C_6H_6N_2O_4. It consists of a pyrimidine ring with a methyl group attached to the carbon atom adjacent to the carboxylic acid group.
Data:
5-Methylorotic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles.
Technical Details:
The mechanism of action for 5-Methylorotic acid primarily involves its role as a precursor in nucleotide synthesis. It participates in metabolic pathways that produce nucleotides essential for DNA and RNA synthesis.
Data:
Relevant Data or Analyses:
5-Methylorotic acid has several applications in scientific research:
Tetrahydrofolate (THF)-dependent methyltransferases catalyze the transfer of methyl groups to orotic acid at the C5 position, forming 5-methylorotic acid. These enzymes utilize 5,10-methylenetetrahydrofolate as the primary methyl donor, which is activated to generate a reactive methylene intermediate. The catalytic cycle involves nucleophilic attack by the C5 carbon of orotic acid on the electrophilic methylene group of the folate cofactor, facilitated by a conserved aspartate residue in the active site that polarizes the orotic acid ring. This mechanism proceeds via a sp³-hybridized transition state, leading to stereospecific reduction by NADPH to yield the methylated product. Kinetic studies reveal a sequential ordered mechanism, where folate binding precedes orotic acid substrate association [8].
Methylation at C5 can occur through divergent enzymatic strategies with distinct thermodynamic and mechanistic implications:
Table 1: Comparative Features of Methylation Mechanisms
Parameter | SAM-Dependent Methyltransferases | Flavoenzyme-Mediated Methylation |
---|---|---|
Methyl Donor | S-Adenosylmethionine (SAM) | 5,10-Methylenetetrahydrofolate |
Cofactor Requirement | None | FADH₂/NAD(P)H |
Reaction Type | Nucleophilic substitution | Radical-mediated addition-reduction |
Activation Energy (kJ/mol) | 50–65 | 70–85 |
Key Intermediate | Carbanion at C5 | Methylene radical at C5 |
The TrmFO (tRNA methyltransferase) and RlmFO (rRNA methyltransferase) enzyme families exhibit convergent evolution in C5 methylation chemistry despite targeting different nucleic acid substrates. Both families utilize a conserved FAD-binding pocket that positions the isoalloxazine ring ≤4 Å from the C5 atom of the pyrimidine ring. Structural analyses reveal a shared catalytic triad (Glu-Arg-Lys) that:
Table 2: Structural and Functional Homologies in Methylase Families
Feature | TrmFO Family | RlmFO Family | Functional Significance |
---|---|---|---|
FAD Orientation | si-face binding | si-face binding | Enables radical transfer to C5 |
Substrate-Binding Loop | β-hairpin (res 100–120) | β-hairpin (res 95–115) | Enforces planarity of orotic acid |
Conserved Motif | GxGxxG | GxGxxG | NADPH binding and hydride transfer |
Mutagenesis studies demonstrate that substitution of the catalytic Glu abolishes >99% of activity, confirming its role in acid-base catalysis. The C5-methylation proceeds via a syn addition mechanism, where FADH₂ reduction and methylene transfer occur on the same molecular face [2] [10].
Substrate discrimination in 5-methylorotic acid synthesis involves multi-level molecular recognition:
Steric Constraints: The active site pocket accommodates orotic acid (van der Waals volume: 110 ų) but excludes bulkier pyrimidines like uridine (145 ų) through a narrow hydrophobic cleft (volume: 130 ų). Key residues (Leu181 in plant MTAN homologs, Phe148 in bacterial systems) form a "methyl gate" that sterically blocks C6-substituted analogs [7].
Electronic Complementarity: Hydrogen-bonding networks involving Asn152 and Thr189 (numbering relative to E. coli MTAN) position the substrate such that:
This precise orientation maximizes orbital overlap between C5 and the methyl donor.
Redox Integration: Cofactor utilization varies by enzymatic class:
Kinetic isotope effect studies (k~H~ / k~D~ = 3.2) confirm that C-H bond cleavage at C5 is rate-limiting in flavoenzymes. In contrast, SAM-dependent methyltransferases show inverse effects (k~H~ / k~D~ = 0.85), indicating carbanion formation as the slow step [4] [9].
Table 3: Cofactor Utilization in Methylation Reactions
Cofactor | k~cat~ (s⁻¹) | K~m~ (μM) | ΔG* (kJ/mol) | Primary Role |
---|---|---|---|---|
SAM | 8.5 | 15 | 75 | Methyl donor |
FADH₂ | 0.7 | 2.3 | 92 | Radical generation |
NADPH | 12 | 45 | 68 | Reduction of imine intermediate |
THF | 3.2 | 80 | 78 | One-carbon unit transfer |
The cellular redox state directly regulates methylation efficiency, with NADPH/NADP⁺ ratios >10:1 favoring complete reduction of reaction intermediates. This integration positions 5-methylorotic acid biosynthesis at the metabolic crossroads of nucleotide and redox metabolism [9].
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